Sodium p-toluenesulfonate

概述

描述

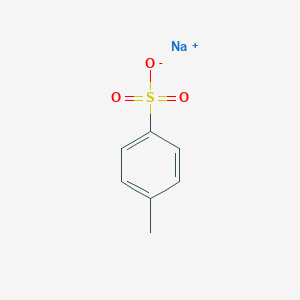

Sodium p-toluenesulfonate (SPTS, C₇H₇NaO₃S) is a white crystalline compound with a molecular weight of 194.18 g/mol. It is highly water-soluble (818 g/L at 25°C) and has a melting point of 106–107°C . Synthesized by sulfonation of toluene followed by neutralization with sodium hydroxide, SPTS is widely used as a surfactant, phase-transfer catalyst, and intermediate in pharmaceuticals and organic synthesis . Its SMILES notation is CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] .

准备方法

Synthetic Routes and Reaction Conditions: Sodium p-toluenesulfonate is typically produced by the neutralization of p-toluenesulfonic acid with sodium hydroxide. The reaction is straightforward and involves dissolving p-toluenesulfonic acid in water and adding sodium hydroxide until the solution reaches a neutral pH. The resulting solution is then evaporated to yield this compound as a solid .

Industrial Production Methods: In industrial settings, this compound can also be produced by the reaction of sodium-based reagents with toluenesulfonates. This method is often preferred for large-scale production due to its efficiency and cost-effectiveness .

化学反应分析

Desulfonation under Basic Conditions

Heating NaPTS in strong bases induces desulfonation, producing p-cresol:

Reaction:

-

Mechanism : Nucleophilic aromatic substitution (NAS) at the sulfonate group .

-

Applications : Synthesis of phenolic compounds and intermediates .

Nucleophilic Substitution Reactions

The sulfonate group acts as a leaving group in SN2 reactions:

Example: Alkylation with alkyl halides :

-

Experimental Data :

Hydrotropic Behavior

NaPTS exhibits hydrotropic solubilization, enhancing the solubility of hydrophobic compounds in water:

-

Mechanism : Self-aggregation at high concentrations (>1 M) disrupts water structure, enabling solubilization of nonpolar substrates .

-

Applications : Formulation of dyes, pharmaceuticals, and surfactants .

| Hydrotrope Conc. (M) | Solubility Enhancement (Fold) | Substrate |

|---|---|---|

| 1.5 | 12× | Benzophenone |

| 2.0 | 18× | Naphthalene |

Coordination Chemistry

NaPTS forms complexes with transition metals, enabling catalytic applications:

Example: Synthesis of Cr(III) tosylate:

科学研究应用

Applications in Organic Chemistry

1. Alkylating Agent and Catalyst

Sodium p-toluenesulfonate is utilized as an alkylating agent in organic synthesis. It acts as a non-oxidizing catalyst, facilitating various chemical reactions, including nucleophilic substitutions and rearrangements .

2. Supporting Electrolyte

In electrochemical applications, NaPTS serves as a supporting electrolyte for the deposition of conductive polymers, such as polypyrrole membranes. This application is crucial in the development of sensors and actuators .

Applications in Material Science

3. Solubilizing Agent

NaPTS is employed as a solubilizing agent in the formulation of detergents and surfactants. Its ability to enhance solubility improves the efficiency of cleaning products and other formulations .

4. Anti-blocking Agent

In powder products, this compound functions as an anti-blocking agent, preventing the clumping of particles during storage and application .

Environmental Applications

5. Wastewater Treatment

Research indicates that this compound can be effectively removed from wastewater treatment systems, with removal rates exceeding 94% in some studies. This property highlights its potential for use in environmental remediation processes .

Toxicological Studies

This compound exhibits low toxicity levels with an oral LD50 greater than 2000 mg/kg in rats, indicating a relatively safe profile for laboratory use . However, it may cause skin and eye irritation due to its high pH when dissolved in water .

Case Study 1: Conductive Polymers

In a study published by the American Chemical Society, this compound was used to enhance the conductivity of polypyrrole films. The results demonstrated improved electrochemical performance, making these films suitable for applications in flexible electronics .

Case Study 2: Detergent Formulation

A formulation study highlighted the role of NaPTS as a solubilizer in laundry detergents. The presence of this compound significantly improved the dispersion of active ingredients, leading to enhanced cleaning efficiency .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Organic Chemistry | Alkylating agent and catalyst | Facilitates nucleophilic substitutions |

| Material Science | Supporting electrolyte | Enhances conductivity in polypyrrole membranes |

| Detergent Formulation | Solubilizing agent | Improves active ingredient dispersion |

| Environmental Science | Wastewater treatment | Removal rates exceed 94% in treatment systems |

作用机制

The mechanism of action of sodium p-toluenesulfonate involves its role as a hydrotrope, which enhances the solubility of amphiphilic compounds in aqueous solutions. This property is particularly useful in pharmaceutical formulations and industrial applications where solubility is a critical factor . Additionally, in catalytic ozonation processes, this compound can act as a substrate, undergoing degradation to facilitate the removal of organic pollutants .

相似化合物的比较

Comparison with Structurally Similar Compounds

Methyl p-Toluenesulfonate (MPTS) and Ethyl p-Toluenesulfonate (EPTS)

MPTS (C₈H₁₀O₃S) and EPTS (C₉H₁₂O₃S) are alkyl esters of p-toluenesulfonic acid. Key differences include:

| Property | SPTS | MPTS | EPTS |

|---|---|---|---|

| Toxicity | Low (non-genotoxic) | High (genotoxic) | High (genotoxic) |

| Detection Limit | Not regulated | 0.4–0.8 μg/L (GC-MS/MS) | 0.4–0.8 μg/L (GC-MS/MS) |

| Application | Surfactant, catalyst | Byproduct in synthesis | Byproduct in synthesis |

MPTS and EPTS require stringent analytical methods like HPLC-UV or GC-MS/MS for trace quantification in APIs, whereas SPTS is safely utilized in large-scale reactions .

Pyridinium p-Toluenesulfonate (PPTS)

PPTS (C₁₂H₁₃NO₃S) is an ionic liquid and Brønsted acid catalyst. Unlike SPTS, PPTS is hygroscopic and effective in acid-catalyzed reactions, such as tetrahydropyranyl (THP) protection of alcohols. In a study, PPTS (0.05 mmol) facilitated THP protection with >90% yield under mild conditions, outperforming SPTS in proton-donating reactions .

Potassium p-Toluenesulfonate (KPTS)

KPTS (C₇H₇KO₃S) shares similar surfactant properties with SPTS but differs in reactivity. In the presence of hydrogen sulfide, KPTS forms potassium p-toluenesulfinate, a side product that reduces thiotosylate yields. SPTS is preferred in sulfonyl chloride reactions to avoid such byproducts .

p-Toluenesulfonic Acid (PTSA)

PTSA (C₇H₈O₃S·H₂O) is the parent acid of SPTS. While PTSA is corrosive and requires careful handling, SPTS is non-corrosive and safer for industrial use. PTSA’s acidity (pKa ~ -2) makes it a strong catalyst in esterifications, whereas SPTS acts as a mild base or phase-transfer agent .

Catalytic Performance

- SPTS vs. PPTS : SPTS is ineffective in acid-catalyzed epoxide ring-opening, whereas PPTS achieves >95% yield in THP protection .

- SPTS vs. Tungstate-LDH Materials : SPTS-modified layered double hydroxides (LDH) exhibit hydrophobic properties, enhancing catalytic activity in epoxidation reactions compared to unmodified tungstate-LDH .

Chromatographic Behavior

SPTS shows unique retention in anion-exchange chromatography due to electrostatic interactions. For example, on amino-(Asp)1 stationary phases, SPTS elutes earlier than uracil (retention factor k = 1.2 vs. 2.5), attributed to repulsion from ionized carboxyl groups .

生物活性

Sodium p-toluenesulfonate (NaPTS), an organic compound with the formula CH₃C₆H₄SO₃Na, is widely recognized for its applications in various chemical processes and its biological implications. This article examines the biological activity of NaPTS, focusing on its toxicity, metabolic pathways, and potential effects on human health and the environment.

- Molecular Formula : CH₃C₆H₄SO₃Na

- Appearance : White, water-soluble solid

- Solubility : Highly soluble in water (>1000 g/L at 25 °C) .

- pH : Aqueous solutions have a high pH (~9.6), which can contribute to skin and eye irritation .

Acute Toxicity

This compound has been subjected to various toxicity studies:

- Oral LD50 : Greater than 2000 mg/kg in rats, indicating low acute toxicity .

- Intravenous LD50 : 1700 mg/kg in mice, which also suggests a relatively low order of acute toxicity .

- Effects of Ingestion : High doses (2000 mg/kg) can lead to gastrointestinal disturbances such as diarrhea and bloating .

Repeated Dose Toxicity

In repeated-dose studies, NaPTS was administered orally to rats:

- NOAEL (No Observed Adverse Effect Level) : Determined to be 300 mg/kg bw/day for systemic toxicity and 440 mg/kg bw/day for local effects based on skin irritation .

- Histopathological Findings : Observations included inflammatory changes in the stomach lining at higher doses, indicating potential for local irritation .

Genotoxicity and Carcinogenicity

This compound has been evaluated for genotoxic effects:

- In Vitro Studies : Negative results in bacterial reverse mutation assays (Salmonella typhimurium) and chromosome aberration tests indicate that NaPTS is not genotoxic in vitro .

- Carcinogenicity : No data are available suggesting carcinogenic potential; however, it is not considered genotoxic based on current findings .

Metabolism and Excretion

Studies involving radiolabeled this compound have shown:

- Absorption and Excretion : Rapid absorption and excretion were observed in animal models (rats and dogs), with approximately 82–85% of the dose excreted in urine .

- Biological Half-Life : The half-life in plasma was found to be approximately 75 minutes in dogs, indicating quick clearance from the body .

Environmental Impact

This compound is known for its biodegradability:

- Biodegradation : It exhibits a high degree of biodegradability under aerobic conditions with a BOD of 93% over three weeks .

- Ecotoxicity : Acute toxicity tests on aquatic organisms indicate that NaPTS has a 96-hour LC50 greater than 100 mg/L for fish species such as Oryzias latipes and Daphnia magna .

Case Studies

- Study on Skin Irritation :

- Reproductive Toxicity Screening :

常见问题

Basic Research Questions

Q. What are the critical physicochemical properties of sodium p-toluenesulfonate, and how do they influence its solubility in aqueous and organic solvents?

this compound is highly water-soluble (67 g/100 mL at 20°C, increasing to 260 g/100 mL at 80°C) but exhibits limited solubility in organic solvents like ethanol. Its solubility is pH-dependent, with aqueous solutions typically maintaining a pH of 8–10 due to the sulfonate group's stability. To optimize solubility, researchers should adjust temperature, ionic strength, and solvent polarity. For example, solubility in NaOH solutions can be modeled using activity coefficients and empirical correlations as demonstrated in studies involving aqueous sodium hydroxide systems .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Researchers must ensure adequate ventilation, use impervious gloves (nitrile or neoprene), and wear safety goggles. Spills should be cleaned immediately to avoid environmental contamination. Storage below 30°C in airtight containers prevents hygroscopic degradation. Safety showers and eyewash stations must be accessible, and respiratory protection is advised for aerosol-prone procedures .

Advanced Research Questions

Q. How can chromatographic techniques be optimized to quantify this compound purity in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with UV detection is recommended. Use a C18 column and a mobile phase of acetonitrile:water (30:70 v/v) with 0.1% phosphoric acid. Calibrate with a standard solution (0.5 mg/mL of p-toluenesulfonic acid monohydrate). System suitability tests should ensure ≤1.0% relative standard deviation for peak areas. Quantify using the formula:

where and are peak responses of the test and standard solutions, is standard concentration, and is sample weight .

Q. What role does this compound play in synthesizing sulfur-doped graphene quantum dots (S-GQDs), and how do electrolysis parameters affect their fluorescence properties?

this compound serves as a sulfur source and electrolyte during graphite electrolysis. Key parameters include voltage (5–12 V), electrolysis time (6–24 hours), and electrolyte concentration (0.1–1.0 M). Higher voltages and longer durations increase sulfur doping, enhancing quantum yield (up to 18%) and Fe³⁺ detection sensitivity (limit: 4.2 nM). Post-synthesis dialysis (3.5 kDa membrane) removes unreacted precursors .

Q. How can this compound act as a ligand in coordination polymers, and what characterization methods validate its structural integration?

In cobalt coordination polymers (e.g., {[Co(4,4′-bipy)(H₂O)₄]·(p-CH₃C₆H₄SO₃)₂}n), this compound provides sulfonate groups for metal coordination. Structural validation requires single-crystal XRD to confirm ligand bonding, IR spectroscopy to identify sulfonate stretching (1180–1120 cm⁻¹), and thermogravimetric analysis (TGA) to assess thermal stability (decomposition >300°C). Powder XRD ensures phase purity .

Q. How can researchers resolve discrepancies in solubility data for this compound across solvent systems?

Contradictory solubility values (e.g., in NaOH vs. ethanol) arise from ionic strength and solvent polarity effects. Validate data via phase-solubility studies: prepare saturated solutions under controlled temperatures, filter undissolved solids, and quantify solute via gravimetry or UV-Vis spectroscopy. Activity coefficient models (e.g., Pitzer equation) can reconcile deviations in ionic media .

Q. What strategies minimize interference in fluorescence-based Fe³⁺ detection assays using this compound-derived S-GQDs?

To enhance selectivity:

属性

IUPAC Name |

sodium;4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.Na/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCGISUBCHHTDD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

104-15-4 (Parent) | |

| Record name | Sodium p-tolyl sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9042415 | |

| Record name | Sodium 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Solid; [Hawley] Faintly beige powder; [MSDSonline] | |

| Record name | Benzenesulfonic acid, 4-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium p-tolyl sulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7172 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

VERY SOL IN WATER | |

| Record name | SODIUM P-TOLYL SULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

ORTHORHOMBIC PLATES | |

CAS No. |

657-84-1, 12068-03-0 | |

| Record name | Sodium p-tolyl sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, methyl-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012068030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium toluene-4-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium toluenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM TOLUENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V179P6Q43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM P-TOLYL SULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。